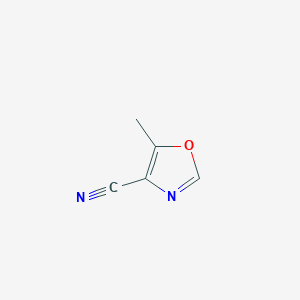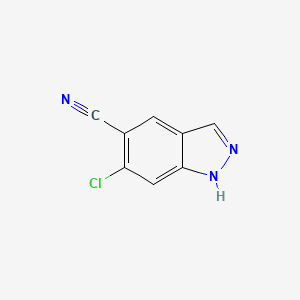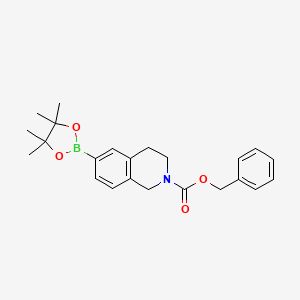
Ester pinacolique de l'acide 4-acétyl-2-méthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
4-Acetyl-2-methylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:
Mécanisme D'action
Target of Action
The primary target of 4-Acetyl-2-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 4-Acetyl-2-methylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This process is part of the SM coupling reaction .
Biochemical Pathways
The 4-Acetyl-2-methylphenylboronic acid pinacol ester affects the SM coupling reaction pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability.
Result of Action
The result of the action of 4-Acetyl-2-methylphenylboronic acid pinacol ester is the formation of carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Acetyl-2-methylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Analyse Biochimique
Biochemical Properties
4-Acetyl-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can interact with serine proteases by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity. Additionally, 4-Acetyl-2-methylphenylboronic acid pinacol ester can bind to carbohydrate-binding proteins, such as lectins, through its boronic acid group, influencing carbohydrate recognition and signaling pathways .
Cellular Effects
The effects of 4-Acetyl-2-methylphenylboronic acid pinacol ester on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Acetyl-2-methylphenylboronic acid pinacol ester can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of 4-Acetyl-2-methylphenylboronic acid pinacol ester involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boronic acid moiety of 4-Acetyl-2-methylphenylboronic acid pinacol ester can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, it can interact with nucleophilic residues in proteins, such as cysteine and lysine, altering their function. These interactions can result in the modulation of enzyme activity, protein-protein interactions, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetyl-2-methylphenylboronic acid pinacol ester can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid and pinacol. The degradation products can still interact with biomolecules, albeit with different affinities and specificities. Long-term exposure to 4-Acetyl-2-methylphenylboronic acid pinacol ester in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Acetyl-2-methylphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, such as cytotoxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain concentration of 4-Acetyl-2-methylphenylboronic acid pinacol ester is required to achieve a measurable biological effect. Toxicity studies in animal models have shown that high doses of this compound can cause liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Acetyl-2-methylphenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further interact with other enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of conjugated products that are more readily excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of 4-Acetyl-2-methylphenylboronic acid pinacol ester, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Acetyl-2-methylphenylboronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4-Acetyl-2-methylphenylboronic acid pinacol ester can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinities to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Acetyl-2-methylphenylboronic acid pinacol ester is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Alternatively, 4-Acetyl-2-methylphenylboronic acid pinacol ester can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can be dynamically regulated, affecting its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-acetyl-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2-methylphenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Bases like potassium hydroxide or acids like hydrochloric acid are used.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon and boronic acid by-products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
- 2-Methylphenylboronic acid pinacol ester
Uniqueness
4-Acetyl-2-methylphenylboronic acid pinacol ester is unique due to its acetyl and methyl substituents, which influence its reactivity and stability. These substituents can enhance the compound’s performance in specific reactions compared to other boronic esters .
Propriétés
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-9-12(11(2)17)7-8-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDASTGOIWOBHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)

